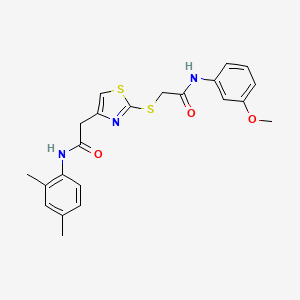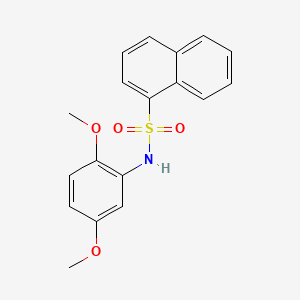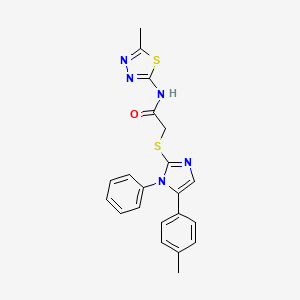![molecular formula C7H6BrN3O B2519342 6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine CAS No. 2171029-30-2](/img/structure/B2519342.png)
6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine is a compound that belongs to the triazolopyridine family, which is known for its biological activity and pharmaceutical applications. Although the provided papers do not directly discuss 6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine, they do provide insights into similar compounds that can help infer the properties and potential synthesis of the compound .
Synthesis Analysis
The synthesis of triazolopyridines, such as 6-bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine, has been achieved using N-Chlorosuccinimide (NCS) for the oxidative cyclization of hydrazones under mild conditions . This method could potentially be adapted for the synthesis of 6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine by modifying the starting materials and reaction conditions to introduce the methoxy group at the appropriate position on the pyridine ring.
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various techniques such as 1H NMR, 13C NMR, FTIR, MS, and X-ray diffraction . For instance, the compound 6-bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine was crystallized in the monoclinic space group P 21/c, which provides information about the molecular geometry and the potential packing of the molecules in the solid state . These techniques would be essential in determining the molecular structure of 6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine.
Chemical Reactions Analysis
The presence of halogen functionalities on the pyrimidine nucleus, as seen in 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, makes these compounds versatile synthetic intermediates . They can undergo reactions such as palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination, as well as direct aromatic substitution . These reactions could be relevant for further functionalization of 6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine, depending on the position of the substituents and the desired chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyridines can be inferred from their molecular structure and substituents. For example, the introduction of a methoxy group could affect the compound's polarity, solubility, and potential for hydrogen bonding. The bromo substituent could influence the compound's reactivity and its ability to participate in further chemical transformations. The crystalline structure information provided for similar compounds can give insights into the potential crystal packing and stability of 6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine.
Applications De Recherche Scientifique
Herbicidal Activity 6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine, along with similar N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, has been found to exhibit significant herbicidal activity. These compounds demonstrate effectiveness in controlling a broad spectrum of vegetation at low application rates, which could make them useful in agricultural research and practices (Moran, 2003).
Synthesis and Structural Analysis Advanced synthesis methods for triazolopyridines, including 6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine, have been developed. One such method involves oxidative cyclization using N-Chlorosuccinimide under mild conditions. The structural characterization of these compounds, crucial for their application in various scientific fields, is achieved through techniques like NMR, FTIR, MS, and X-ray diffraction (El-Kurdi, Thaher, Wahedy, Schollmeyer, Nopper, Riester, & Deigner, 2021).
Antimicrobial Evaluation Some derivatives of triazolopyridines, including those related to 6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine, have been synthesized and evaluated for antimicrobial activity. These studies are important for developing new therapeutic agents against various bacterial and fungal infections (El‐Kazak & Ibrahim, 2013).
Crystal Structure Analysis Research on the crystal structures of triazolopyridine derivatives, which include compounds like 6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine, provides insights into their molecular properties. This information is vital for understanding and manipulating their chemical behavior for various scientific applications (Gumus, Kansız, Ataol, Dege, & Fritsky, 2019).
Antioxidant Activity Derivatives of [1,2,4]triazolo[1,5-a]pyridine, which may include 6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine, have been synthesized and studied for their antioxidant properties. This research is crucial for understanding their potential in combating oxidative stress-related diseases (Smolsky, Мakei, Yanchenko, & Роletai, 2022).
Mécanisme D'action
Target of Action
It is known that similar compounds in the [1,2,4]triazolo[1,5-a]pyridine family have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Mode of Action
It is likely that it interacts with its targets through a similar mechanism as other [1,2,4]triazolo[1,5-a]pyridine compounds, which typically involves binding to the active site of the target protein and modulating its activity .
Biochemical Pathways
Given the known targets of similar compounds, it is likely that it affects pathways related to inflammation, cell proliferation, and other cellular processes .
Pharmacokinetics
It is known that similar compounds in the [1,2,4]triazolo[1,5-a]pyridine family generally have high gi absorption and are bbb permeant .
Result of Action
Based on the known activities of similar compounds, it is likely that it has anti-inflammatory effects, inhibits cell proliferation, and modulates other cellular processes .
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can affect the stability and efficacy of similar compounds .
Propriétés
IUPAC Name |
6-bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-12-6-2-5(8)3-11-7(6)9-4-10-11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGJQDGDUARDLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CN2C1=NC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2519263.png)

![Tricyclo[2.2.1.02,6]heptane-3-thiol](/img/structure/B2519266.png)


![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2519272.png)
![(Z)-2-(furan-2-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2519274.png)
![4-chloro-N-[2-[3-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2519275.png)

![1-(4-fluorobenzyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2519277.png)

![N-Cyclopentyl-N-[(2,4-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2519280.png)
